3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide
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Overview
Description
3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the sulfonamide with a furan-2-ylmethyl halide in the presence of a base.
Addition of the tert-butyl group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into drug-receptor interactions.
Mechanism of Action
The mechanism of action of 3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide: Lacks the tert-butyl group, which may affect its binding affinity and specificity.
3-tert-butyl-4-methoxybenzenesulfonamide: Lacks the furan-2-ylmethyl group, which may reduce its overall biological activity.
N-(furan-2-ylmethyl)-benzenesulfonamide: Lacks both the tert-butyl and methoxy groups, which can significantly alter its chemical properties and biological activity.
Uniqueness
3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide is unique due to the presence of all three functional groups (tert-butyl, furan-2-ylmethyl, and methoxy) in its structure. This combination of groups can enhance its binding affinity, specificity, and overall biological activity compared to similar compounds.
Biological Activity
3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C16H21N1O5S. The compound features a sulfonamide group, a furan moiety, and a tert-butyl substituent, which may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects. Key areas of investigation include:
- Anticancer Activity : Similar compounds with methoxybenzene and furan groups have demonstrated significant anticancer properties by inhibiting tubulin polymerization and inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : Sulfonamides are known for their anti-inflammatory properties, which may be relevant to the activity of this compound in inflammatory models.
- Antimicrobial Properties : There is evidence that sulfonamide derivatives exhibit antimicrobial activity, making them potential candidates for treating infections.
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Tubulin Polymerization : Compounds with similar structures have been shown to bind to the colchicine site on tubulin, thereby inhibiting microtubule formation which is crucial for cell division .
- Modulation of Cytokine Production : Some studies indicate that related compounds can influence cytokine levels, which may play a role in their anti-inflammatory effects.
Anticancer Studies
A study evaluating the anticancer properties of methoxybenzene derivatives reported that compounds with similar structural features effectively inhibited the growth of various cancer cell lines. These compounds induced cell cycle arrest and apoptosis in vitro, demonstrating their potential as anticancer agents .
Anti-inflammatory Research
Research into sulfonamide derivatives has shown that they can significantly reduce inflammation in animal models. For instance, compounds were tested for their ability to lower levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating a potential therapeutic use in inflammatory diseases.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-tert-butyl-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-16(2,3)14-10-13(7-8-15(14)20-4)22(18,19)17-11-12-6-5-9-21-12/h5-10,17H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPNLMCEKKFENZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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